N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
Description
The exact mass of the compound this compound is 286.09535693 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-5-11(6-4-10)15(18)16-13-9-12(17(19)20)7-8-14(13)21-2/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWXCLNBGBCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Benzamide Scaffolds in Chemical Biology and Drug Discovery
The benzamide (B126) scaffold is a privileged structure in the fields of chemical biology and drug discovery, forming the core of numerous biologically active compounds. semanticscholar.orguni.lu This structural motif, characterized by a benzene (B151609) ring attached to an amide group, is a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological properties. researchgate.net The inherent stability and synthetic accessibility of the benzamide core have made it a cornerstone in the development of new therapeutic agents.
Benzamide derivatives have been shown to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. semanticscholar.orgresearchgate.net This broad range of activity stems from the ability of the benzamide structure to be readily modified with various functional groups, allowing for the fine-tuning of its physicochemical properties and biological targets. For instance, substitutions on the phenyl ring or the amide nitrogen can significantly influence the compound's binding affinity to specific enzymes or receptors. semanticscholar.orgresearchgate.net
The versatility of the benzamide scaffold is further highlighted by its presence in several approved drugs and clinical candidates. These compounds target a variety of biological pathways, underscoring the adaptability of the benzamide core to different therapeutic areas. The continued exploration of novel benzamide derivatives remains a vibrant area of research, with the aim of discovering new and more effective treatments for a range of diseases.
Investigations into Biological Activity and Molecular Mechanisms
Evaluation of Antimicrobial Efficacy
There is no available information regarding the assessment of N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide against various microbial pathogens.
Assessment of Antibacterial Spectrum and Potency
No studies have been published that evaluate the in vitro or in vivo antibacterial activity of this compound. Consequently, data regarding its minimum inhibitory concentrations (MICs) against panels of Gram-positive and Gram-negative bacteria are not available.
Characterization of Antifungal Activity
Similarly, the scientific literature lacks any reports on the antifungal properties of this compound. There are no data on its efficacy against fungal strains such as Candida albicans or Aspergillus fumigatus.
Exploration of Anti-tubercular Potential
While substituted benzamides and nitroaromatic compounds have been explored as potential anti-tubercular agents, with some showing promise, there are no specific studies on the activity of this compound against Mycobacterium tuberculosis. Research into the inhibition of key mycobacterial enzymes, such as salicylate (B1505791) synthase (MbtI), has been a strategy in the development of other anti-tubercular compounds, but no such investigation has been reported for this specific molecule.
Proposed Mechanisms of Antimicrobial Action
Given the absence of primary research on its antimicrobial activity, any proposed mechanisms of action for this compound would be purely speculative. General mechanisms for related nitroaromatic compounds often involve bioreduction of the nitro group to generate reactive nitrogen species that can damage cellular macromolecules. For other benzamide (B126) derivatives, mechanisms can include the inhibition of essential enzymes or interference with bacterial regulatory systems. However, without experimental data, these cannot be specifically attributed to the compound .
Kinase Inhibition Studies
The potential for this compound to act as a kinase inhibitor has not been explored in the available scientific literature.
Profiling Against Tyrosine Kinases
There are no published kinase profiling data for this compound. Consequently, its inhibitory activity against key tyrosine kinases implicated in cancer and other diseases, such as BCR-ABL, c-Src, EGFR, Flt-3, JAK-3, NPM-ALK, or TPR-Met, remains unknown. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications influence inhibitory potency and selectivity, have not been reported for this compound.
Assessment of Serine/Threonine Kinase Inhibition
There is currently no publicly available research that has specifically evaluated the inhibitory activity of this compound against serine/threonine kinases. The investigation of novel small molecules as kinase inhibitors is a prominent area of drug discovery, particularly in oncology and inflammatory diseases. However, screening results or detailed enzymatic assays for this specific compound have not been reported in the literature.
Elucidation of Kinase Binding Modes and Allosteric Modulation
In the absence of demonstrated kinase inhibition, there have been no studies to elucidate the binding mode of this compound within a kinase active site. Consequently, there is no information regarding its potential to act as an allosteric modulator of kinase activity. Allosteric modulation, where a compound binds to a site distinct from the active site to influence enzyme function, is a sophisticated mechanism of regulation that requires detailed structural and functional studies, which are not available for this compound nih.govnih.govuniversityofgalway.ie.
Modulation of Other Enzymatic and Receptor Systems
Inhibition of Acetylcholinesterase (AChE) and β-Secretase (BACE1)
While some benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease, there is no specific data available for this compound. For instance, studies on other benzamides have reported IC50 values for AChE and BACE1 inhibition, but these findings cannot be extrapolated to the subject compound nih.gov. The potential of this compound to inhibit these enzymes remains to be determined through empirical testing.
Due to the lack of specific inhibitory data for this compound, a data table for its activity against AChE and BACE1 cannot be generated.
Activity Against Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in nucleotide synthesis and a target for antimicrobial and anticancer drugs. Although various compounds are screened for their DHFR inhibitory potential, there are no published studies that have assessed the activity of this compound against this enzyme. Therefore, its potential as a DHFR inhibitor is unknown.
Identification of Novel Molecular Targets and Signaling Pathways
The exploration of novel molecular targets and the elucidation of the signaling pathways affected by a compound are typically undertaken following initial observations of biological activity. As there is a lack of primary research on the biological effects of this compound, no novel molecular targets or signaling pathways have been identified for this compound. Future research, should it be undertaken, would be necessary to uncover any such activities.
Structure Activity Relationship Sar and Ligand Design
Systematic Modification of the N-(2-methoxy-5-nitrophenyl) Moiety
The N-(2-methoxy-5-nitrophenyl) portion of the molecule features two important substituents on the aniline (B41778) ring: a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂). The electronic properties and relative positions of these groups are critical determinants of the compound's interaction with its biological target.
The specific arrangement of the methoxy and nitro groups on the phenyl ring is paramount to the molecule's activity. The parent compound has a 1,2,5-substitution pattern (methoxy at C2, nitro at C5). Shifting these substituents to other positions would significantly alter the molecule's electronic distribution and steric profile.
Replacing the methoxy and nitro groups with other functionalities allows for a systematic probe of the electronic and steric requirements for activity.
Electron-Donating and Withdrawing Groups: Studies on related nitroaromatic compounds, such as nitrobenzyl carbamates, have shown that the nature of substituents on the ring significantly affects their chemical properties researchgate.net. Electron-donating groups on the benzyl ring were found to accelerate the fragmentation of related hydroxylamines, which is consistent with the stabilization of developing positive charge on the benzylic carbon researchgate.net. Conversely, electron-withdrawing groups would be expected to have the opposite effect. In the context of N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, replacing the strongly electron-withdrawing nitro group with a weaker withdrawing group (e.g., a cyano group) or an electron-donating group (e.g., an amino group) would modulate the electronic character of the phenyl ring and its potential for π-stacking or other electronic interactions with a target protein.
In a series of benzamide (B126) inhibitors of Mycobacterium tuberculosis, replacing a morpholine moiety at the C-5 position with a small lipophilic methyl group led to enhanced activity, indicating that both size and electronic nature are important considerations acs.org.
Halogens: The introduction of halogens (F, Cl, Br) is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding interactions. In one study on benzamide analogues, the inclusion of a second fluorine atom on a phenylethyl ring resulted in a threefold improvement in potency against M. tuberculosis compared to the monofluorinated version acs.org. This suggests that targeted halogenation can enhance binding affinity, potentially through favorable interactions with the target protein. Replacing the nitro group with a halogen like chlorine or bromine would alter the electronics from strongly electron-withdrawing to moderately deactivating and would also increase lipophilicity.
The following table summarizes the expected impact of various substituents on the N-phenyl ring based on principles from related compounds.
| Position | Original Substituent | Proposed Variation | Potential Effect on Activity | Rationale |
| C5 | Nitro (-NO₂) | Halogen (-Cl, -Br) | Modulated | Alters electronics and increases lipophilicity. |
| C5 | Nitro (-NO₂) | Cyano (-CN) | Modulated | Retains electron-withdrawing nature but with different geometry. |
| C5 | Nitro (-NO₂) | Amino (-NH₂) | Likely Decreased | Changes electronics from strongly withdrawing to strongly donating. |
| C2 | Methoxy (-OCH₃) | Hydroxyl (-OH) | Potentially Increased | Introduces a hydrogen bond donor. |
| C2 | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Modulated | Increases steric bulk and lipophilicity. |
Modifications on the 4-methylbenzamide (B193301) Moiety
The 4-methylbenzamide portion of the molecule provides another avenue for SAR exploration, including the position and nature of the methyl group, as well as the properties of the aromatic ring and the amide linker itself.
The methyl group at the para-position (C4) of the benzamide ring is a key feature. Its position and identity can influence how the molecule fits into a binding pocket and its metabolic stability.
Positional Isomerism: Moving the methyl group from the para- to the meta- or ortho-position would alter the vector and geometry of the molecule. This change can disrupt or create favorable van der Waals interactions within a binding site. In many kinase inhibitors, for example, the precise placement of such small hydrophobic groups is critical for achieving high potency.
Replacement with Other Groups: In a study focused on developing new protein kinase inhibitors, the methyl group of a 4-methylbenzamide scaffold was used as an attachment point for various purine (B94841) derivatives via a flexible linker nih.gov. This strategy of "growing" a substituent from the methyl group position proved effective in generating compounds with high biological activity nih.gov. Alternatively, replacing the methyl group with other small, lipophilic groups (e.g., ethyl, cyclopropyl) or polar groups (e.g., trifluoromethyl, methoxy) would systematically probe the steric and electronic requirements of the binding pocket. For example, replacing a methyl group with a trifluoromethyl group would maintain a similar size but would drastically alter the electronic properties from donating to strongly withdrawing.
The table below outlines potential modifications to the methyl group and their rationale.
| Original Group | Proposed Replacement | Rationale | Expected Outcome |
| 4-Methyl | 3-Methyl or 2-Methyl | Probe steric tolerance | Activity likely sensitive to position. |
| 4-Methyl | 4-Ethyl | Increase hydrophobic bulk | May enhance or decrease affinity depending on pocket size. |
| 4-Methyl | 4-Trifluoromethyl | Introduce electron-withdrawing group | Alters electronic character of the ring; may improve metabolic stability. |
| 4-Methyl | 4-Methoxy | Introduce polar, electron-donating group | Probes for hydrogen bond acceptors in the binding site. |
| 4-Methyl | 4-Cyano | Introduce linear, electron-withdrawing group | Probes electronic and shape requirements. |
The benzamide core, consisting of the phenyl ring and the amide linker, is fundamental to the compound's architecture.
Exploration of Linker Modifications and Conformationally Restricted Analogs
In one research effort, linking two adjacent methoxy moieties of a trimethoxyphenyl group into a conformationally restricted ring system, such as a 3-methoxybenzo nih.govnih.gov-dioxene, led to a significant improvement in antiproliferative activity nih.gov. A similar strategy could be applied to this compound. For example, the N-phenyl ring and the benzamide ring could be tethered together, or substituents could be chosen that restrict the rotation around the amide bond. Creating cyclic analogs or introducing rigid linkers, such as alkynes or cyclopropyl groups, are common approaches to reduce flexibility and explore the optimal binding geometry.
Deconvolution of Pharmacophoric Elements Critical for Activity and Selectivity
The structure-activity relationship (SAR) and pharmacophoric deconvolution of this compound and its analogs reveal critical elements that govern their biological activity and selectivity. While direct studies on this specific molecule are limited, analysis of related benzamide derivatives provides significant insights into the key pharmacophoric features. These features include the nature and position of substituents on the two aromatic rings and the amide linker, which collectively define the molecule's interaction with its biological target.
Research into various N-phenylbenzamide derivatives has highlighted the importance of specific structural motifs for different biological activities, including antiviral, antimicrobial, and enzyme inhibition. nih.govnanobioletters.comnih.gov The deconvolution of the pharmacophore for this class of compounds generally points to the essential roles of hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of the aromatic rings.
For instance, in a series of novel N-phenylbenzamide derivatives evaluated for antiviral activity against Enterovirus 71 (EV 71), the benzene (B151609) ring system was found to be crucial for their inhibitory action. nih.gov Modifications on both aniline and benzoyl moieties significantly impacted the potency and selectivity of the compounds. The presence of specific substituents, such as methoxy and nitro groups, as in this compound, suggests a finely tuned electronic and steric profile that likely contributes to its specific binding interactions.
In a study of benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors, the substitution pattern on the benzamide core was shown to markedly influence inhibitory activity and selectivity. nih.gov This underscores the importance of the spatial and electronic properties of the substituents in dictating the interaction with the active site of the target enzyme.
The pharmacophore of this compound can be broken down into several key elements:
The amide linker: This central feature acts as a rigidifying element and provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for anchoring the ligand in the binding pocket of a protein.
The 2-methoxy-5-nitrophenyl moiety (Ring B): This ring contains two critical substituents. The methoxy group at the 2-position can act as a hydrogen bond acceptor and its steric bulk influences the relative orientation of the two aromatic rings. The nitro group at the 5-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly modulate the electronic properties of the aromatic ring and its interaction with the target.
The following table summarizes the structure-activity relationship findings from studies on related benzamide derivatives, which can be extrapolated to understand the pharmacophoric requirements of this compound.
| Compound Series | Modification | Effect on Activity | Reference |
| N-phenylbenzamide derivatives | Presence of Benzene Ring B | Essential for anti-EV 71 activity | nih.gov |
| Benzamide and Picolinamide derivatives | Position of dimethylamine side chain | Markedly influenced inhibitory activity and selectivity against AChE and BChE | nih.gov |
| 3-Nitro-2,4,6-trihydroxy benzamides | Various substituents | Physicochemical properties like logP and molar refractivity correlated with PET-inhibitory activity | researchgate.net |
| N-phenylbenzamide derivatives | Introduction of amino and methoxy groups | Led to potent anti-EV 71 activity in compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | nih.gov |
These findings collectively suggest that the pharmacophore of this compound is a composite of specific hydrophobic, hydrogen bonding, and electronic features. The precise arrangement of the methoxy and nitro groups on the phenyl ring, combined with the methyl-substituted benzoyl moiety, likely creates a unique three-dimensional structure that is critical for its biological activity and selectivity. Further targeted studies on this specific molecule would be necessary to fully elucidate its detailed binding mode and refine the pharmacophore model.
Computational Chemistry and Theoretical Studies
Molecular Docking for Prediction of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand may bind to a protein's active site.
Despite the application of this technique to a variety of benzamide (B126) derivatives to explore their potential as therapeutic agents, no specific molecular docking studies featuring N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide have been published. Research on similar structures, such as zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, has shown the use of docking to predict interactions with DNA, but this data is not transferable to the target compound.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the system. This method is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and observing conformational changes.
A thorough literature search found no published molecular dynamics simulations specifically investigating the binding stability or conformational changes of this compound. Studies on other nitrobenzamide derivatives have utilized MD simulations to confirm the stability of docked complexes, but this level of analysis has not been reported for the compound of interest.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties.
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between them helps characterize the kinetic stability and polarizability of a molecule. No specific DFT studies detailing the HOMO-LUMO energies or the electronic structure of this compound are available. For related isomers like 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide, HOMO-LUMO energy measurements have been used to confirm non-linear optical (NLO) characteristics, but these findings are specific to that particular molecular geometry.
Prediction of Spectroscopic Properties (e.g., vibrational modes, NLO properties)
DFT calculations are frequently used to predict spectroscopic data, such as FT-IR and Raman vibrational modes, and to evaluate properties like non-linear optical (NLO) activity. While the vibrational spectra and NLO properties of several benzamide derivatives have been theoretically investigated and compared with experimental data, no such predictive studies for this compound have been documented in the literature.
Electrostatic Potential Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) maps are valuable tools for identifying the electrophilic and nucleophilic sites within a molecule, offering insights into its reactivity and intermolecular interactions. A search for MEP analysis or the calculation of other reactivity descriptors for this compound yielded no specific results. This type of analysis is common in the characterization of novel compounds but has not been published for this specific molecule.
Three-Dimensional (3D) Structural Elucidation and Solid-State Analysis
The determination of a molecule's three-dimensional structure, typically through single-crystal X-ray diffraction (XRD), is fundamental to understanding its chemical and physical properties. This analysis provides precise information on bond lengths, bond angles, and crystal packing.
There are no published reports containing the crystal structure or detailed solid-state analysis of this compound. Structural data is available for numerous isomers and related benzamide compounds, often revealing details about intramolecular hydrogen bonding and intermolecular interactions, but this information is specific to their unique atomic arrangements and cannot be extrapolated.
X-ray Crystallography of this compound and its Analogs
While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of its close analogs provides significant insight into the expected structural characteristics. X-ray diffraction studies on related benzamide and acetamide (B32628) derivatives reveal key details about their molecular geometry and crystal systems.
For instance, the analog 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide crystallizes in a monoclinic system with the space group P21/n researchgate.net. In this compound, the central amide group is not planar with the attached benzene (B151609) rings; it forms dihedral angles of 28.17 (13)° and 26.47 (13)° with them, respectively researchgate.net. The two benzene rings, however, are nearly coplanar with each other, making a small dihedral angle of 4.52 (13)° researchgate.net.
Another analog, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , also provides valuable structural information. In this molecule, the substituents deviate from the phenyl plane to varying degrees nih.govresearchgate.net. The acetamide group is significantly tilted out of the phenyl plane by approximately 47°, a distortion attributed to steric hindrance from the adjacent ortho substituents nih.gov. This is a more pronounced tilt compared to analogs like N-(4-methoxy-2-nitrophenyl)acetamide, where the tilt is about 25° nih.gov.
The crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide shows that its two benzene rings are also nearly coplanar, with a dihedral angle of 4.89 (8)° between them nih.gov.
| Compound | Chemical Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C15H14N2O5 | Monoclinic | P21/n | researchgate.net |
| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 | Data Not Available | Data Not Available | nih.govresearchgate.net |
| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | C15H14N2O5 | Data Not Available | Data Not Available | nih.gov |
Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Understanding
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis, along with the associated two-dimensional fingerprint plots, provides a detailed understanding of the crystal packing.
For the analog 2,3-dimethoxy-N-(4-nitrophenyl)benzamide , Hirshfeld surface analysis has been used to analyze its intermolecular interactions nih.gov. The surface is mapped with properties like dnorm, where bright red areas indicate strong hydrogen-bond interactions, such as C—H⋯O contacts nih.govnih.gov.
The 2D fingerprint plots quantify the contribution of different types of intermolecular contacts to the total Hirshfeld surface. For 2,3-dimethoxy-N-(4-nitrophenyl)benzamide , the most significant contributions to the crystal packing are from H⋯H (38%), O⋯H/H⋯O (29.7%), and C⋯H/H⋯C (15.7%) contacts nih.gov. In another analog, N-(2-methoxyphenyl)acetamide , the contributions are H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) nih.gov. These plots reveal the relative importance of various non-covalent interactions in stabilizing the crystal structure. For example, the O⋯H/H⋯O contacts typically appear as sharp spikes in the fingerprint plot, characteristic of hydrogen bonds nih.govnih.gov.
| Compound Analog | H⋯H Contacts (%) | O⋯H/H⋯O Contacts (%) | C⋯H/H⋯C Contacts (%) | Reference |
|---|---|---|---|---|
| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | 38.0 | 29.7 | 15.7 | nih.gov |
| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | nih.gov |
Advanced Analytical and Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification (excluding human data)
High-Resolution Mass Spectrometry is an indispensable tool for the determination of the elemental composition of a compound and for the identification of its metabolites. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to parent compounds and their biotransformation products. In non-human studies, such as in vitro assays with liver microsomes or in vivo animal models, HRMS can be employed to track the metabolic pathways of N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide.
Potential metabolic transformations of this compound could include reduction of the nitro group to an amino group, O-demethylation of the methoxy (B1213986) group, or hydroxylation of the aromatic rings. These modifications would result in specific mass shifts that can be detected by HRMS. For instance, the reduction of the nitro group (NO₂) to an amino group (NH₂) would result in a decrease in mass, while hydroxylation would lead to an increase.
Table 1: Predicted Mass Shifts for Potential Metabolites of this compound
| Metabolic Transformation | Molecular Formula Change | Mass Shift (Da) |
| Nitro Reduction | O₂ to H₂ | -29.9928 |
| O-Demethylation | CH₂ | -14.0157 |
| Aromatic Hydroxylation | O | +15.9949 |
By comparing the high-resolution mass spectra of samples from metabolic studies with that of the parent compound, metabolites can be tentatively identified based on their accurate masses. Further fragmentation studies (MS/MS) can then provide structural information to confirm the identity of these metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For this compound, NMR can confirm the connectivity of the atoms and provide insights into the electronic effects of the various substituents on the aromatic rings.
While specific mechanistic studies on this compound are not widely published, the chemical shifts observed in its NMR spectra would be indicative of the electron-withdrawing nature of the nitro group and the electron-donating effects of the methoxy and methyl groups. For instance, the protons on the nitrophenyl ring would be expected to resonate at a lower field (higher ppm) compared to those on the methylbenzoyl ring due to the deshielding effect of the nitro group.
NMR can also be used as a mechanistic probe to study interactions of the compound with biological macromolecules, such as proteins or DNA. Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can identify binding epitopes and provide information on the orientation of the small molecule within a binding pocket. Such studies would be crucial in understanding the molecular basis of any biological activity of this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Molecular Structure and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Surface-Enhanced Raman Scattering (SERS), offers a detailed fingerprint of a molecule's vibrational modes. These techniques are highly sensitive to changes in molecular structure and intermolecular interactions.
The FT-IR and FT-Raman spectra of this compound would be characterized by specific bands corresponding to the vibrations of its functional groups. For example, the amide group would exhibit characteristic C=O and N-H stretching and bending vibrations. The nitro group would show symmetric and asymmetric stretching modes, and the aromatic rings would have a series of C-H and C=C stretching and bending vibrations.
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3500-3200 |
| Amide | C=O Stretch | 1700-1630 |
| Nitro | Asymmetric Stretch | 1560-1515 |
| Nitro | Symmetric Stretch | 1365-1325 |
| Methoxy | C-O Stretch | 1275-1200 |
| Aromatic | C=C Stretch | 1600-1450 |
| Aromatic | C-H Bending | 900-675 |
SERS, which involves the adsorption of the molecule onto a nanostructured metal surface (typically silver or gold), can provide significant enhancement of the Raman signal. This technique is particularly useful for studying the orientation of a molecule on a surface and for probing its interactions with the metal. For this compound, SERS could reveal which parts of the molecule are in closest proximity to the surface, offering insights into its surface activity and potential for use in sensor applications. The enhancement of specific vibrational modes can indicate the orientation of the molecule relative to the metal surface.
Future Perspectives and Research Directions
Design and Synthesis of N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide-based Chemical Probes
The development of chemical probes from a lead compound is a critical step in elucidating its mechanism of action and identifying its biological targets. For this compound, several strategies could be employed to create such probes. These probes are designed to interact with and report on biological systems, often through the incorporation of reporter groups or reactive moieties.
One common approach is the synthesis of photoreactive probes. These probes typically contain a photo-activatable group, such as an azide (B81097) or a benzophenone, which upon irradiation with UV light, can form a covalent bond with nearby interacting proteins. nih.gov The design of such probes based on the this compound scaffold would involve the strategic placement of a photoreactive group, ensuring that it does not significantly hinder the compound's binding to its putative target. A biotin (B1667282) or alkyne tag would also be incorporated to allow for the subsequent enrichment and identification of the labeled proteins via proteomics. nih.gov
Fluorescent probes are another valuable tool. These are synthesized by conjugating a fluorophore to the parent molecule. chemrxiv.org The choice of fluorophore would depend on the specific application, with considerations for quantum yield, photostability, and spectral properties to minimize interference from endogenous fluorescence. These fluorescently tagged versions of this compound could be used in cellular imaging studies to determine its subcellular localization and to monitor its interactions with potential binding partners in real-time.
The synthesis of these probes would likely involve multi-step organic synthesis. For instance, starting from a functionalized analog of either the 2-methoxy-5-nitroaniline (B165355) or the 4-methylbenzoyl chloride precursor, one could introduce the necessary reporter or reactive groups. The table below outlines potential chemical probes that could be designed from the this compound scaffold.
| Probe Type | Reporter/Reactive Group | Potential Application |
| Photoreactive Probe | Aryl azide, Benzophenone | Target identification and validation |
| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, binding assays |
| Affinity-based Probe | Biotin, Desthiobiotin | Pull-down assays, target enrichment |
Development of Conjugates and Prodrug Strategies (excluding human data)
Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of a compound, such as its solubility, stability, and targeted delivery. ijpsjournal.com The nitroaromatic group in this compound makes it a particularly interesting candidate for hypoxia-activated prodrugs. nih.gov
Nitroaromatic compounds can be selectively reduced to cytotoxic species under the hypoxic conditions often found in solid tumors. nih.gov This bio-reductive activation is a key feature of several experimental anticancer agents. researchgate.net The nitro group of this compound could potentially be reduced by nitroreductase enzymes present in hypoxic tissues to a more active, cytotoxic form. researchgate.net Preclinical studies in cell cultures and animal models would be necessary to evaluate this potential.
Conjugation strategies could also be explored to enhance the delivery of this compound to specific tissues or cell types. This could involve linking the compound to a targeting moiety, such as a peptide or a small molecule that binds to a receptor overexpressed on the surface of target cells.
The table below presents some hypothetical prodrug and conjugate strategies for this compound.
| Strategy | Rationale | Potential Advantage |
| Hypoxia-activated Prodrug | Selective reduction of the nitro group in hypoxic environments. | Targeted therapy for solid tumors. |
| Enzyme-cleavable Prodrug | Attachment of a promoiety that is cleaved by a specific enzyme. | Controlled release of the active compound. |
| Antibody-Drug Conjugate | Linking the compound to a monoclonal antibody. | Highly specific delivery to target cells. |
Application of Artificial Intelligence and Machine Learning in Rational Design of Derivatives
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.gov These computational tools can be applied to the rational design of derivatives of this compound with improved properties. nih.gov
One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. patsnap.com By training a model on a dataset of compounds with known activities, it is possible to predict the activity of novel, untested derivatives of this compound. This can help prioritize which compounds to synthesize and test, saving time and resources. acs.org
Generative models, a type of AI, can also be used to design novel molecules from scratch. acs.org By learning the underlying patterns in a large database of chemical structures and their properties, these models can generate new benzamide (B126) derivatives that are predicted to have high activity and favorable drug-like properties.
The table below summarizes how AI and ML could be applied in the design of this compound derivatives.
| AI/ML Application | Description | Expected Outcome |
| QSAR Modeling | Correlating chemical structures with biological activities. | Prediction of the activity of new derivatives. |
| Generative Models | Designing novel molecules with desired properties. | Identification of new lead compounds. |
| Molecular Docking | Predicting the binding mode of a ligand to a target protein. | Understanding the mechanism of action. |
Exploration of this compound as a Starting Point for Novel Biological Targets (excluding human data)
The benzamide scaffold is present in a wide range of biologically active molecules, and derivatives have shown activity against various targets. nanobioletters.com For example, some benzamide derivatives have been investigated as PARP-1 inhibitors for cancer therapy. researchgate.netnih.gov The structural features of this compound, including the substituted phenyl rings and the amide linker, provide a versatile framework for modification to target different biological pathways.
A common approach to exploring new biological targets is through phenotypic screening. In this strategy, a library of compounds, including derivatives of this compound, would be tested in a variety of cell-based assays that measure different cellular processes. Hits from these screens can then be further investigated to identify their molecular targets.
Another approach is target-based screening, where derivatives are tested against a panel of known biological targets, such as enzymes or receptors. nih.gov The results of these screens can reveal unexpected activities and provide starting points for the development of new therapeutic agents. For instance, various benzamide derivatives have been found to possess antimicrobial and insecticidal properties. nanobioletters.comnih.gov
The table below lists some potential biological targets that could be explored for derivatives of this compound, based on the activities of other benzamide-containing compounds.
| Potential Biological Target Class | Example | Rationale |
| Enzymes | PARP-1, Kinases | Benzamide scaffold is a known pharmacophore for enzyme inhibitors. researchgate.net |
| G-protein coupled receptors (GPCRs) | Dopamine receptors, Serotonin receptors | Many approved drugs targeting GPCRs contain a benzamide moiety. |
| Ion Channels | Sodium channels, Calcium channels | Benzamide derivatives have shown activity as ion channel modulators. |
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, and what coupling reagents optimize yield?
The compound can be synthesized via carbodiimide-mediated coupling. A validated method involves reacting the carboxylic acid precursor (e.g., 2-methoxy-4-methylbenzoic acid) with 2-methoxy-5-nitroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. These reagents minimize side reactions and improve amide bond formation efficiency. Reaction conditions typically include anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours, followed by purification via column chromatography .
Q. How should researchers characterize this compound to confirm structural integrity?
Standard characterization includes:
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- ¹H-NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.3–2.5 ppm).
- Elemental analysis : Validate %C, %H, %N to ±0.3% deviation from theoretical values. Advanced labs may use ¹³C-NMR or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .
Q. What experimental conditions maximize fluorescence intensity in spectroscopic studies?
Fluorescence optimization studies for structurally similar benzamides show:
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance quantum yield due to reduced quenching.
- pH : Maximum intensity at pH 5–6, likely due to protonation equilibria of the nitro and methoxy groups.
- Temperature : Maintain at 25°C; higher temperatures reduce intensity via collisional quenching.
- Concentration : Linear range typically 0.1–10 µM; self-absorption occurs above 50 µM .
Advanced Research Questions
Q. How can crystallography data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral angles : The benzamide and nitrophenyl moieties often form dihedral angles of 75–85°, influencing π-π stacking interactions.
- Hydrogen bonding : Intra- and intermolecular N–H···O or C–H···O bonds stabilize crystal packing (e.g., S(8) ring motifs).
- Torsional flexibility : Methoxy and nitro groups exhibit restricted rotation, confirmed by anisotropic displacement parameters. Use SHELX programs for refinement and validation .
Q. What computational strategies are effective for studying ligand-target interactions?
Molecular docking protocols for similar compounds include:
- Protein preparation : Retrieve target structures (e.g., enzymes or receptors) from the PDB; optimize hydrogen bonding networks.
- Ligand parameterization : Assign partial charges (e.g., AM1-BCC) and generate 3D conformers with MOE or AutoDock Vina.
- Docking simulations : Use flexible side-chain models and score interactions with MM/GBSA or Glide SP/XP.
- Validation : Compare binding poses with crystallographic data or mutagenesis studies .
Q. How do structural modifications impact structure-activity relationships (SAR)?
Key SAR insights from analogs:
- Nitro group position : Para-nitro substitution (vs. meta) enhances electron-withdrawing effects, improving binding to redox-active enzymes.
- Methoxy substituents : Ortho-methoxy groups increase steric hindrance, reducing solubility but enhancing membrane permeability.
- Benzamide core : Methyl substitution at the 4-position improves metabolic stability compared to halogenated analogs .
Q. What mechanisms underlie fluorescence quenching in complex biological matrices?
Quenching mechanisms include:
- Dynamic quenching : Dominated by collisions with solvent molecules (Stern-Volmer constant KSV ~10³ M⁻¹).
- Static quenching : Formation of non-fluorescent ground-state complexes with biomacromolecules (e.g., serum albumin).
- FRET : Energy transfer to proximal chromophores (e.g., tryptophan residues in proteins). Time-resolved fluorescence spectroscopy can distinguish these pathways .
Q. How can researchers resolve contradictions in reported bioactivity data?
Strategies include:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability tests : Use liver microsomes to assess whether discrepancies arise from compound degradation.
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å, °) | a=14.81, b=8.67, c=9.85; β=104.9 | |
| R-factor | 0.035 (R1), 0.093 (wR2) |
Q. Table 2. Fluorescence Optimization Parameters
| Condition | Optimal Value | Reference |
|---|---|---|
| pH | 5.0–5.5 | |
| Temperature | 25°C | |
| Excitation/Emission (nm) | 340/380 | |
| LOD | 0.269 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
